N-benzyl-6-bromo-8-ethoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-benzyl-6-bromo-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-bromo-8-ethoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group through an amide coupling reaction with benzylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-bromo-8-ethoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted chromenes, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
N-benzyl-6-bromo-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes.
Biological Studies: Used as a probe to study enzyme mechanisms and interactions.
Industrial Applications: Potential use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-benzyl-6-bromo-8-ethoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide
- N-Benzyl-2-{2-bromo-6-ethoxy-4-[4-(4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-2-yl)-2-pyrimidinyl]phenoxy}acetamide
Uniqueness
N-benzyl-6-bromo-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and carboxamide groups contribute to its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H16BrNO4 |
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Molecular Weight |
402.2 g/mol |
IUPAC Name |
N-benzyl-6-bromo-8-ethoxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C19H16BrNO4/c1-2-24-16-10-14(20)8-13-9-15(19(23)25-17(13)16)18(22)21-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,21,22) |
InChI Key |
IRHFBXORXPKKAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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